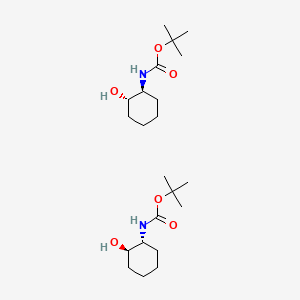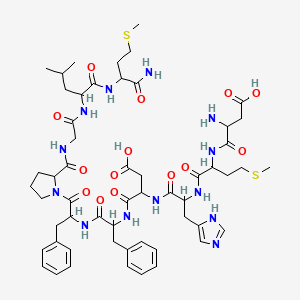
Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate: is a chemical compound with the molecular formula C₁₉H₃₇NaO₁₀S₂ and a molecular weight of 512.61 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial applications, including detergents and emulsifiers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate typically involves the esterification of octadecanoic acid with methanol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions include:
Esterification: Octadecanoic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid at elevated temperatures.
Sulfonation: The resulting ester is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and sulfooxy groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can take place at the sulfooxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Products include carboxylic acids and sulfonic acids.
Reduction: Products include alcohols.
Substitution: Products include substituted sulfates and sulfonates.
Scientific Research Applications
Chemistry: Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, this compound is used to study membrane proteins and lipid interactions due to its surfactant properties .
Medicine: It is used in pharmaceutical formulations to improve the solubility and bioavailability of hydrophobic drugs .
Industry: This compound is widely used in the production of detergents, emulsifiers, and personal care products due to its excellent surfactant properties .
Mechanism of Action
The mechanism of action of Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include lipid bilayers and hydrophobic regions of proteins, facilitating their interaction with water .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but a shorter carbon chain.
Sodium lauryl ether sulfate: Similar surfactant with an ether linkage in the carbon chain.
Sodium stearate: A surfactant with a similar carbon chain length but different functional groups.
Uniqueness: Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate is unique due to its specific combination of functional groups, which provides distinct surfactant properties and makes it suitable for specialized applications in detergents and emulsifiers .
Properties
CAS No. |
68856-39-3 |
|---|---|
Molecular Formula |
C19H37NaO10S2 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
sodium;(1-methoxy-1-oxo-12-sulfooxyoctadecan-9-yl) sulfate |
InChI |
InChI=1S/C19H38O10S2.Na/c1-3-4-5-9-12-17(28-30(21,22)23)15-16-18(29-31(24,25)26)13-10-7-6-8-11-14-19(20)27-2;/h17-18H,3-16H2,1-2H3,(H,21,22,23)(H,24,25,26);/q;+1/p-1 |
InChI Key |
VJWJZMKNCNWWBT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(CCC(CCCCCCCC(=O)OC)OS(=O)(=O)[O-])OS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)


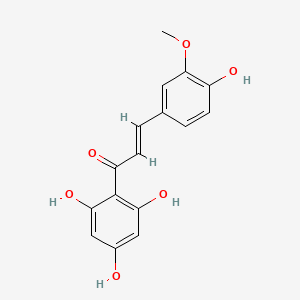
![(S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester)](/img/structure/B12323335.png)


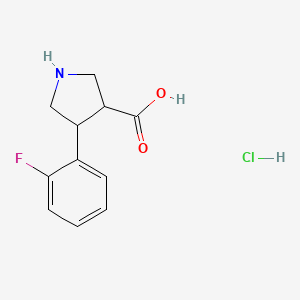
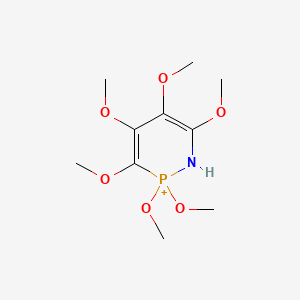
![Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B12323364.png)
![3-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B12323365.png)
